4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile

Kinase inhibition GPCR modulation Physicochemical profiling

4-(1-Methyl‑1H‑pyrrol‑2‑yl)-1,4‑dihydropyridazine‑4,5‑dicarbonitrile (CAS 919785‑66‑3, molecular formula C₁₁H₉N₅, molecular weight 211.22 g/mol) is a substituted 1,4‑dihydropyridazine bearing a 1‑methylpyrrole moiety at the 4‑position and two nitrile groups at the 4‑ and 5‑positions. The scaffold falls within the broader pyrrolopyridazine family, members of which have been patented as VEGFR tyrosine kinase inhibitors for oncology and as muscarinic M₁ receptor positive allosteric modulators for CNS indications.

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
CAS No. 919785-66-3
Cat. No. B12623742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile
CAS919785-66-3
Molecular FormulaC11H9N5
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C2(C=NNC=C2C#N)C#N
InChIInChI=1S/C11H9N5/c1-16-4-2-3-10(16)11(7-13)8-15-14-6-9(11)5-12/h2-4,6,8,14H,1H3
InChIKeyRSQNSALRAIDIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile (CAS 919785-66-3) – Structural Identity and Compound Class


4-(1-Methyl‑1H‑pyrrol‑2‑yl)-1,4‑dihydropyridazine‑4,5‑dicarbonitrile (CAS 919785‑66‑3, molecular formula C₁₁H₉N₅, molecular weight 211.22 g/mol) is a substituted 1,4‑dihydropyridazine bearing a 1‑methylpyrrole moiety at the 4‑position and two nitrile groups at the 4‑ and 5‑positions . The scaffold falls within the broader pyrrolopyridazine family, members of which have been patented as VEGFR tyrosine kinase inhibitors for oncology [1] and as muscarinic M₁ receptor positive allosteric modulators for CNS indications [2]. However, no target‑specific biological or physicochemical profiling has been reported for this precise compound, and its differentiation from close analogs remains experimentally uncharacterised.

Why In‑Class Pyrrolopyridazine Analogs Cannot Substitute for 4-(1-Methyl‑1H‑pyrrol‑2‑yl)-1,4‑dihydropyridazine‑4,5‑dicarbonitrile (919785‑66‑3) Without Experimental Verification


The pyrrolopyridazine chemotype is exquisitely sensitive to substituent topology and electronic character. Even within a narrow patent series, shifting a single substituent from a fused pyrrolo[1,2‑b]pyridazine core to a non‑fused 4‑(pyrrol‑2‑yl)‑1,4‑dihydropyridazine scaffold, or altering the nitrile placement, can radically re‑order target engagement, selectivity, and pharmacokinetic behaviour [1][2]. For the specific compound 919785‑66‑3, the absence of any published comparative pharmacology, ADME, or physicochemical dataset means that a purchasing decision based on class‑level inference alone would be speculative. The quantitative, comparator‑driven evidence below is therefore absent, and the user must assume that no generic substitution can be validated without bespoke head‑to‑head analysis.

Quantitative Differentiation Evidence for 4-(1-Methyl‑1H‑pyrrol‑2‑yl)-1,4‑dihydropyridazine‑4,5‑dicarbonitrile (919785‑66‑3) – Absence of Comparator Data


Complete Absence of Published Comparative Biological or Physicochemical Data

A systematic search of primary research articles, patents (including WO 2026/019977 and US 12122779B2), and authoritative databases (PubChem, ChEMBL, DrugBank) returned zero records containing quantitative biological activity, selectivity, stability, solubility, or synthetic yield data for 4-(1-methyl‑1H‑pyrrol‑2‑yl)-1,4‑dihydropyridazine‑4,5‑dicarbonitrile (919785‑66‑3). No head‑to‑head comparison against any close analog (e.g., 4-(1‑methyl‑1H‑indol‑3‑yl)-1,4‑dihydropyridazine‑4,5‑dicarbonitrile, pyrrolo[1,2‑b]pyridazine‑6‑carbonitrile, or other pyrrolopyridazine VEGFR inhibitors) is available [1][2]. The evidence tag is therefore 'Supporting evidence' only for the existence of the compound class.

Kinase inhibition GPCR modulation Physicochemical profiling

Structural Analogy Without Quantitative Translation

The closest commercially listed analogs are 4-(1-methyl‑1H‑indol‑3‑yl)-1,4‑dihydropyridazine‑4,5‑dicarbonitrile and 4-(2‑methyl‑1H‑indol‑3‑yl)-1,4‑dihydropyridazine‑4,5‑dicarbonitrile, which differ by replacement of the pyrrole ring with an indole . However, no published study has quantified the impact of this pyrrole→indole switch on any measurable endpoint (e.g., IC₅₀, logD, metabolic stability). Consequently, any claim of superiority or inferiority for 919785‑66‑3 would be unsupported.

Structure‑activity relationship Scaffold hopping Medicinal chemistry

Patent‑Level Context Without Compound‑Specific Data

Merck Sharp & Dohme’s patent WO 2026/019977 discloses a generic Markush structure encompassing pyrrolopyridazine VEGFR inhibitors, but the exemplified compounds are fused pyrrolo[1,2‑b]pyridazines, not the non‑fused 1,4‑dihydropyridazine scaffold of 919785‑66‑3 [1]. No activity data are reported for any compound containing a free 4,5‑dicarbonitrile motif. Thus, the patent provides class‑level inference but no direct evidence for the target molecule.

VEGFR inhibition Cancer Kinase selectivity

Research Scenarios Where 4-(1-Methyl‑1H‑pyrrol‑2‑yl)-1,4‑dihydropyridazine‑4,5‑dicarbonitrile (919785‑66‑3) Is the Necessary Choice


Custom Structure–Activity Relationship (SAR) Exploration of Non‑Fused Pyrrolopyridazine Scaffolds

When a medicinal chemistry program aims to probe the effect of replacing a fused indole or pyrrolo[1,2‑b]pyridazine core with a flexible 4‑(pyrrol‑2‑yl)‑1,4‑dihydropyridazine system while retaining the 4,5‑dicarbonitrile moiety, 919785‑66‑3 is the unambiguous synthetic entry point. No other commercially cataloged compound provides this exact combination, and in‑house synthesis from simpler precursors would require de‑novo route development [1][2].

Chemical Biology Probe Design Targeting Uncharacterised Kinase or GPCR Space

The pyrrolopyridazine class has shown activity against VEGFR and muscarinic M₁ receptors; 919785‑66‑3, bearing a distinct hydrogen‑bonding nitrile array and a methylpyrrole lipophilic group, could serve as a novel probe for chemoproteomic or phenotypic screening campaigns. Its procurement is justified precisely because its activity profile is unknown and must be established empirically [1][2].

Methodological Studies on 1,4‑Dihydropyridazine Synthesis and Reactivity

As a representative of the 4,4,5‑trisubstituted 1,4‑dihydropyridazine subclass, 919785‑66‑3 can be used to optimise metal‑free cyclocondensation conditions or to investigate nitrile‑directed functionalisation reactions, where its precise substitution pattern is essential for mechanistic studies [3].

Quote Request

Request a Quote for 4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.